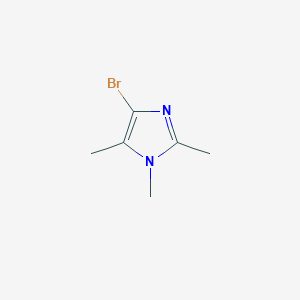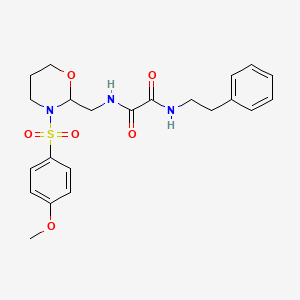![molecular formula C17H13FN6S B2401959 3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 924779-47-5](/img/structure/B2401959.png)
3-(4-fluorobenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They often contain a triazole ring fused with a pyrimidine ring, which can be further substituted with various functional groups to enhance their biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step reaction sequence . For example, a one-pot, three-step cascade process involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of these compounds is typically determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The exact reactions would depend on the specific substituents present in the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure and substituents. These properties can be predicted using quantitative structure–activity relationship (QSAR) studies .Scientific Research Applications
Antibacterial Activity
A novel derivative of pyrimidine, closely related to the chemical compound , was synthesized and exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This study highlights the compound's potential in developing new antibacterial agents (Lahmidi et al., 2019).
Light-emitting Properties
Research into the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative has demonstrated the potential for creating supramolecular microfibers with blue organic light-emitting properties. This finding opens avenues for the development of new materials in optoelectronics and organic light-emitting diodes (OLEDs) applications (Liu et al., 2008).
Metal-free Synthesis
The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines via intramolecular oxidative N-N bond formation was achieved, demonstrating a novel strategy for constructing this skeleton. This method offers a convenient and efficient approach for synthesizing these biologically important structures (Zheng et al., 2014).
Anticonvulsant Activity
Studies on the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, as imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, have shed light on the potential of such compounds in the development of new anticonvulsant drugs (Kelley et al., 1995).
Synthesis and Antimicrobial Activities
The synthesis and investigation of new thieno and furopyrimidine derivatives have shown significant antimicrobial activity, suggesting their potential as lead compounds for further development into antimicrobial agents (Hossain & Bhuiyan, 2009).
Affinity Towards Adenosine Receptors
Research into amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines has revealed compounds with high affinity and selectivity for the A1 adenosine receptor subtype, indicating potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial (Betti et al., 1999).
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied for their inhibitory effects on lysine specific demethylase 1 (lsd1) . LSD1 is a pivotal regulator of lysine methylation, and its overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
Docking studies of similar compounds indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity of these compounds .
Biochemical Pathways
Aberrant lysine methylation patterns are often associated with the development and progression of cancer .
Result of Action
Similar compounds have shown to inhibit the activity of lsd1 significantly, leading to suppressed cell migration ability . This suggests that the compound may have potential anti-cancer effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6S/c18-14-5-3-12(4-6-14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-2-1-7-19-8-13/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORAPQWRUQTWTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2401876.png)
![[2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2401878.png)
![3-methoxy-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2401879.png)
![1'-[(2,4-Dichlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2401881.png)
![3-ethyl-N-(furan-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2401886.png)

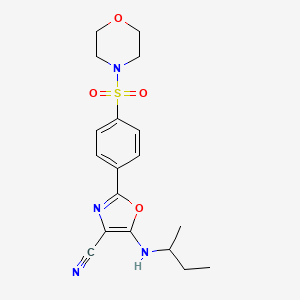
![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)
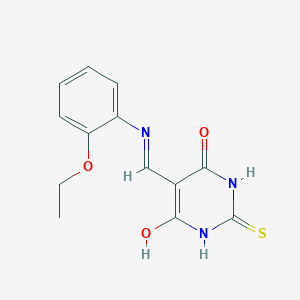
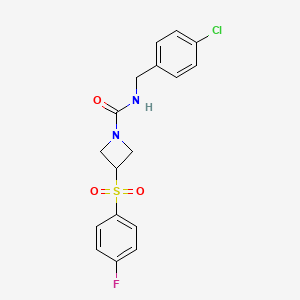

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2401897.png)
